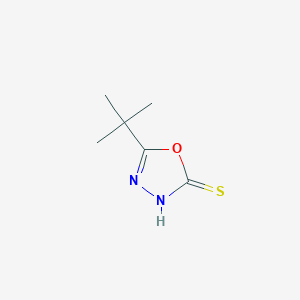

5-Tert-butyl-1,3,4-oxadiazole-2-thiol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Tert-butyl-1,3,4-oxadiazole-2-thiol is a chemical compound with the molecular formula C6H10N2OS and a molecular weight of 158.22 g/mol . It is a member of the oxadiazole family, which is known for its diverse applications in various fields such as medicinal chemistry, materials science, and agrochemicals .

准备方法

The synthesis of 5-Tert-butyl-1,3,4-oxadiazole-2-thiol can be achieved through several synthetic routes. One common method involves the reaction of tert-butylamidoxime with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring . The reaction conditions typically include the use of solvents such as dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

化学反应分析

Alkylation Reactions

The thiol group undergoes alkylation with alkyl halides or other electrophilic agents. Key examples include:

Alkylation enhances solubility and modulates bioactivity. For instance, methylated derivatives show improved antimicrobial activity compared to the parent compound .

Nucleophilic Substitution

The sulfur atom participates in nucleophilic attacks, forming thioethers or disulfides:

-

Thio-Michael Addition : Reacts with quinones (e.g., ortho-quinone from catechol oxidation) via 1,4-addition to yield aryl thioethers .

-

Disulfide Formation : Oxidative coupling with iodine generates disulfide-linked dimers.

Oxidation Reactions

The thiol group oxidizes to sulfonic acids or sulfonates under strong oxidizing conditions (e.g., H₂O₂ or KMnO₄). This reactivity is critical for designing prodrugs or tuning redox activity.

Cycloaddition and Ring-Opening

The oxadiazole ring participates in [3+2] cycloadditions with nitriles or alkynes, forming fused heterocycles. For example:

-

Reaction with acetylenedicarboxylate yields pyrazole-oxadiazole hybrids.

Ring-opening occurs under acidic or basic conditions, generating thiourea or semicarbazide intermediates .

Hydrolysis and Condensation

-

Hydrolysis : The oxadiazole ring hydrolyzes in concentrated HCl, forming tert-butyl hydrazinecarbodithioate .

-

Condensation : Reacts with aldehydes (e.g., benzaldehyde) to form Schiff bases, which are precursors for antimicrobial agents .

Tautomerism and Reactivity

The compound exists in thiol-thione tautomeric equilibrium, influencing its reactivity :

Thiol form⇌Thione form

-

The thione form reacts with amines (e.g., hydrazine) to form triazole derivatives .

-

The thiol form dominates in polar solvents, favoring alkylation and oxidation .

Biological Activity Modulation

Reaction products exhibit enhanced bioactivity:

Coordination Chemistry

The thiol group acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes studied for catalytic or antimicrobial applications .

科学研究应用

Medicinal Chemistry Applications

Antimicrobial Activity

5-Tert-butyl-1,3,4-oxadiazole-2-thiol has demonstrated significant antimicrobial properties. In a study where new thiazole-substituted 1,3,4-oxadiazole derivatives were synthesized, compounds containing the oxadiazole moiety exhibited good antibacterial and antifungal activities. The presence of the thiol group was crucial for enhancing these activities, indicating that derivatives of this compound could be effective in developing new antimicrobial agents .

Cholinesterase Inhibition

Research has indicated that this compound can act as an inhibitor of acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are critical in the treatment of neurodegenerative diseases such as Alzheimer’s disease. The compound's structure allows it to participate in hydrogen bonding interactions with the active sites of these enzymes, enhancing its inhibitory potency .

Cancer Research

The compound has been investigated as a potential inhibitor of Rho/MRTF/SRF-mediated gene transcription. A high-throughput screening identified derivatives based on the oxadiazole scaffold that showed promise in inhibiting cancer cell proliferation without significant cytotoxicity. This suggests that this compound could be a lead compound for developing anticancer therapies .

Material Science Applications

Synthesis of Functional Materials

this compound can be utilized in the synthesis of various functional materials due to its ability to form stable complexes with metals. This property is particularly useful in creating materials for electronic applications or catalysis. The compound's thiol group can coordinate with metal ions, enhancing the stability and functionality of the resulting materials .

Environmental Science Applications

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of compounds containing the oxadiazole ring. The incorporation of this compound into phenolic compounds has shown improved antioxidant activity. This characteristic is valuable for developing additives that protect against oxidative stress in various environmental applications .

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Antimicrobial | 12.8 | |

| Compound B | Cholinesterase Inhibition | 33.9 | |

| Compound C | Anticancer | <100 |

Table 2: Synthesis and Yield of Functional Materials

| Reaction Type | Yield (%) | Notes |

|---|---|---|

| Oxadiazole-Metal Complex | 46–94 | Varies with substituent type |

| Antioxidant Compound | >80 | Effective against oxidative stress |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study on antimicrobial agents, derivatives of this compound were tested against various bacterial strains. Results indicated a significant reduction in microbial growth compared to control groups, showcasing its potential as a therapeutic agent in treating infections .

Case Study 2: Neuroprotective Effects

A study focused on the neuroprotective effects of cholinesterase inhibitors reported that compounds similar to this compound significantly improved cognitive function in animal models with induced neurodegeneration. This suggests its potential application in developing drugs for Alzheimer's disease .

作用机制

The mechanism of action of 5-Tert-butyl-1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity . The oxadiazole ring can interact with nucleic acids and other biomolecules, affecting their function . These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

相似化合物的比较

5-Tert-butyl-1,3,4-oxadiazole-2-thiol can be compared with other similar compounds, such as:

5-(4-tert-butyl-benzyl)-1,3,4-oxadiazole-2-thiol: This compound has a similar structure but with a benzyl group instead of a tert-butyl group.

5-(4-tert-butyl-benzyl)-4H-1,2,4-triazole-3-thiol: This compound has a triazole ring instead of an oxadiazole ring.

The uniqueness of this compound lies in its specific combination of the oxadiazole ring and the tert-butyl group, which imparts distinct chemical and biological properties .

生物活性

5-Tert-butyl-1,3,4-oxadiazole-2-thiol is a compound with significant potential in medicinal chemistry, particularly due to its biological activities. This article reviews its biological properties, including antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C6H10N2OS

- Molecular Weight : 158.22 g/mol

The compound features an oxadiazole ring and a thiol group, which contribute to its biological activity. The thiol group can participate in redox reactions and form covalent bonds with various biological targets.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. It has been studied against a variety of bacterial strains, including both gram-positive and gram-negative bacteria.

Case Studies and Findings

-

Antibacterial Activity :

- A study indicated that derivatives of oxadiazole compounds showed significant antibacterial activity against Bacillus cereus and Staphylococcus aureus with Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 4 µg/mL .

- In another investigation, the compound demonstrated effectiveness against Mycobacterium tuberculosis, particularly in monoresistant strains .

- Antifungal Activity :

Table 1: Antimicrobial Activity Data

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | Bacillus cereus | 0.25 |

| Staphylococcus aureus | 0.5 | |

| Mycobacterium tuberculosis | 0.125 |

Anticancer Activity

The anticancer potential of this compound has garnered attention in recent studies. Its mechanism involves inhibiting key enzymes involved in cancer cell proliferation.

The compound interacts with molecular targets such as thymidylate synthase (TS), crucial for DNA synthesis. Inhibiting TS can lead to reduced cancer cell growth.

Case Studies and Findings

- Inhibition of Cancer Cell Lines :

- A study reported IC50 values for various cancer cell lines (HCT116, MCF7) ranging from 7 to 20 µM, indicating promising anticancer activity .

- Another research highlighted the dual antimicrobial and anticancer properties of oxadiazole derivatives targeting different pathways involved in tumor growth .

Table 2: Anticancer Activity Data

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT116 | 10 |

| MCF7 | 15 | |

| HUH7 | 12 |

The biological activity of this compound can be attributed to several mechanisms:

- Covalent Bond Formation : The thiol group forms covalent bonds with proteins and enzymes, potentially inhibiting their functions.

- Redox Reactions : The ability to undergo oxidation and reduction enhances its interaction with various biological molecules.

Comparative Analysis with Similar Compounds

This compound can be compared with other oxadiazole derivatives to evaluate its unique properties:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| 5-(4-tert-butyl-benzyl)-1,3,4-oxadiazole-2-thiol | Benzyl substituted | Moderate antibacterial |

| 5-(4-tert-butyl-benzyl)-4H-1,2,4-triazole-3-thiol | Triazole substituted | Anticancer activity |

属性

IUPAC Name |

5-tert-butyl-3H-1,3,4-oxadiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2OS/c1-6(2,3)4-7-8-5(10)9-4/h1-3H3,(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRXCTKOHPZBDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NNC(=S)O1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。